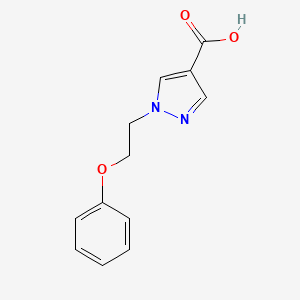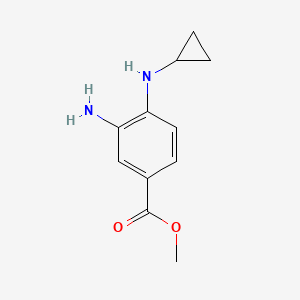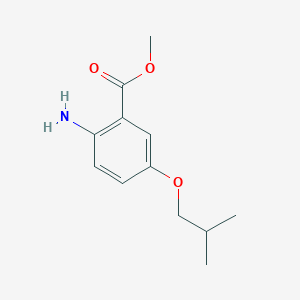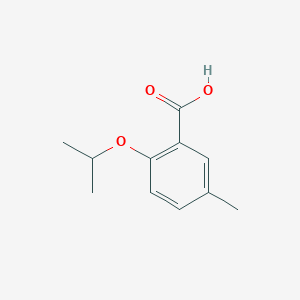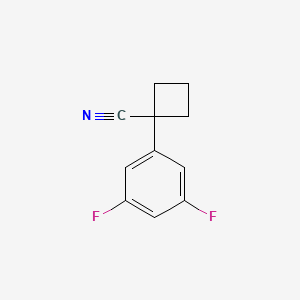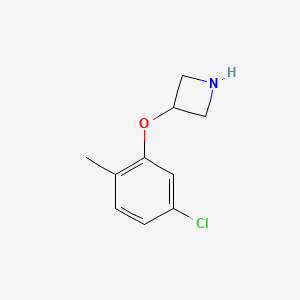
3-(5-Chloro-2-methylphenoxy)azetidine
Übersicht
Beschreibung
“3-(5-Chloro-2-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom .
Synthesis Analysis
The synthesis of azetidines, including “3-(5-Chloro-2-methylphenoxy)azetidine”, has been a topic of interest in recent years . Azetidines have been prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Molecular Structure Analysis
The molecular structure of “3-(5-Chloro-2-methylphenoxy)azetidine” can be represented by the InChI code: 1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 . This indicates that the molecule consists of a four-membered azetidine ring with a 2-methylphenoxy group attached to it .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
3-(5-Chloro-2-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug development.
Azetidines are known for their synthesis versatility and have been explored for various pharmacological activities. For instance, they have been investigated as glycosidase inhibitors, showcasing potential in the treatment of disorders related to glycosidase activity. In one study, polyhydroxylated azetidine iminosugars derived from D-glucose demonstrated significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating their potential therapeutic applications (Lawande et al., 2015).
Another research avenue involves the exploration of azetidines in the design of prodrugs, aiming to enhance the pharmacokinetic properties of existing drugs. This approach seeks to improve drug delivery, increase plasma half-life, and decrease toxicity (Parang et al., 2000).
Azetidines also find applications in the synthesis of complex molecules. For example, the calcium(II)-catalyzed Friedel-Crafts reaction has been employed to synthesize 3,3-diarylazetidines, highlighting the compound's utility in accessing drug-like compounds through further derivatization (Denis et al., 2018).
Furthermore, azetidines serve as key intermediates in the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable scaffolds in medicinal chemistry, offering an alternative method for preparing compounds with significant biological activities (Mollet et al., 2011).
Antimicrobial and antiproliferative activities have been reported for azetidin-2-one derivatives, demonstrating the compound's potential in addressing infectious diseases and cancer. A study on azetidin-2-one containing pyrazoline derivatives revealed promising antimicrobial activity, suggesting their application in developing new antimicrobial agents (Shailesh et al., 2012). Similarly, 3-chloro-azetidin-2-one derivatives have shown antiproliferative activity against human breast cancer cell lines, indicating their potential in cancer therapy (Chimento et al., 2013).
Zukünftige Richtungen
The future directions in the research of azetidines, including “3-(5-Chloro-2-methylphenoxy)azetidine”, involve the development of new synthetic methods and the exploration of their biological activity . The unique reactivity of azetidines offers potential for the development of new pharmaceuticals and materials .
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-2-3-8(11)4-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFNBVZRBHZYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



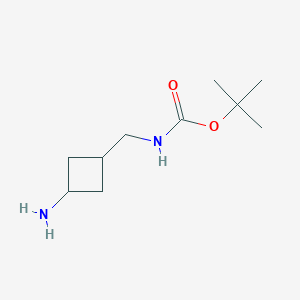
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)
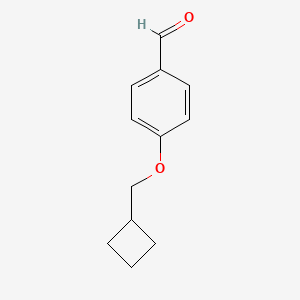

![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)

